2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring, with an N-prop-2-enylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide typically involves the reaction of 4-methylthiophenol with an appropriate acylating agent, followed by the introduction of the N-prop-2-enylacetamide group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide moiety, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-methylphenyl)thioacetamide: Lacks the N-prop-2-enyl group.
N-(4-methylphenyl)-2-prop-2-enylacetamide: Lacks the sulfanyl group.
Uniqueness
2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is unique due to the presence of both the sulfanyl and N-prop-2-enylacetamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-8-13-12(14)9-15-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLSVRDYYMNBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.